2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Overview
Description
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline followed by a coupling reaction with the imidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-1H-Imidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(trifluoromethyl)-1H-Imidazole: Lacks the nitrophenyl group, leading to different biological activities and applications.
Uniqueness
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity, stability, and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJGDAXNQKZKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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